molecular formula C21H22O10 B12712015 Helichrysin A CAS No. 529-41-9

Helichrysin A

Cat. No.: B12712015
CAS No.: 529-41-9
M. Wt: 434.4 g/mol
InChI Key: MFQIWHVVFBCURA-ITSUVCJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Helichrysin A can be synthesized through the glycosylation of naringenin. The process involves the use of glycosyl donors and catalysts under controlled conditions. One common method involves the use of naringenin and a suitable glycosyl donor in the presence of an acid catalyst to form the glycoside bond .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Helichrysum arenarium using solvents such as ethanol or methanol. The plant material is subjected to extraction processes, followed by purification steps including chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Helichrysin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycoside derivatives and modified flavonoid structures .

Scientific Research Applications

Helichrysin A has a wide range of scientific research applications:

Mechanism of Action

Helichrysin A exerts its effects through various molecular pathways:

Comparison with Similar Compounds

Helichrysin A is unique among flavonoid glycosides due to its specific glycosylation at the 5-O position. Similar compounds include:

This compound stands out due to its specific glycosylation and the resulting unique pharmacological profile .

Properties

CAS No.

529-41-9

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13-,16+,18+,19-,20+,21+/m0/s1

InChI Key

MFQIWHVVFBCURA-ITSUVCJSSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

Origin of Product

United States

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